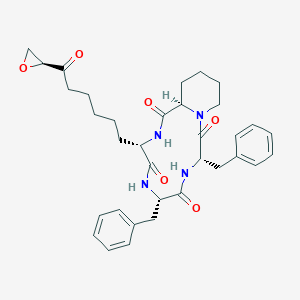

トラポキシンA

説明

Trapoxin A is a cyclotetrapeptide isolated from the fungus Helicoma ambiens . It was first isolated due to its ability to induce morphological reversion from sis-transformed NIH3T3 fibroblasts to normal morphology . Trapoxin A is a histone deacetylase (HDAC) inhibitor . It increases the level of chromatin acetylation associated with histone H3 at low nanomolar concentrations .

Synthesis Analysis

The total synthesis of Trapoxin A has been reported . The synthesis involved the utilization of modification reactions . The development of Trapoxin A analogues as potent and selective inhibitors of HDAC11 has also been reported .

Molecular Structure Analysis

Trapoxin A has a chemical formula of C34H42N4O6 and a molecular weight of 602.72 . It contains a total of 90 bonds, including 48 non-H bonds, 17 multiple bonds, 11 rotatable bonds, 5 double bonds, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 twelve-membered ring, 3 secondary amides (aliphatic), and 1 tertiary amide (aliphatic) .

Chemical Reactions Analysis

Trapoxin A is a potent class I and class IIa HDAC inhibitor with exceptionally low-class IIb inhibitory action . It has been suggested that Trapoxin A analogues could be developed as potent and selective inhibitors of HDAC11 .

Physical And Chemical Properties Analysis

Trapoxin A is soluble in DMSO, methanol, and chloroform . Once dissolved in DMSO, the solution can be further diluted 20 fold in H2O .

科学的研究の応用

ヒストン脱アセチル化酵素阻害

トラポキシンAは、哺乳類ヒストン脱アセチル化酵素の不可逆的阻害剤として知られている . ヒストン脱アセチル化酵素(HDAC)は、クロマチン構造や転写など、多くの重要な生物学的経路を調節する酵素である .

HDAC11阻害

This compoundアナログは、HDAC11の強力で選択的な阻害剤として開発されている . HDAC11は、タンパク質から長鎖脂肪酸アシル基を効率的に除去できる酵素である .

がん研究

HDAC11の阻害は、がんの治療に有益である可能性が示唆されている . これは、HDAC11が、がん細胞で頻繁に混乱する細胞プロセスを調節する役割を担っているためである .

肥満研究

研究では、HDAC11の阻害が、肥満の治療に有益である可能性が示唆されている . これは、HDAC11が代謝過程の調節に関与しているためである .

多発性硬化症研究

研究では、HDAC11の阻害が、多発性硬化症の治療に使用できる可能性が示唆されている . これは、HDAC11が免疫応答の調節において役割を果たしているためである

作用機序

Target of Action

Trapoxin A primarily targets Histone Deacetylase 11 (HDAC11) . HDAC11 is an enzyme that efficiently removes long-chain fatty acyl groups from proteins . It is the smallest and the last discovered HDAC, and a sole member of class IV HDAC .

Mode of Action

Trapoxin A interacts with HDAC11 and inhibits its activity . In particular, Trapoxin A analogues, such as TD034, have been shown to have nanomolar potency in enzymatic assays . They inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2) , a known HDAC11 substrate .

Pharmacokinetics

It is known that one of the trapoxin a analogues, td034, is active at low micromolar concentrations in cells .

Result of Action

The inhibition of HDAC11 by Trapoxin A has the potential to treat diseases by modulating immune response . There have been reports suggesting that the inhibition of HDAC11 could be beneficial for treating cancers, obesity, and multiple sclerosis .

Action Environment

The development of trapoxin a analogues as potent and selective inhibitors of hdac11 suggests that these compounds could be further developed for biological and therapeutic applications .

生化学分析

Biochemical Properties

Trapoxin A plays a crucial role in biochemical reactions by inhibiting histone deacetylases, particularly HDAC11 . This inhibition prevents the removal of acetyl groups from lysine residues on histone proteins, thereby affecting chromatin structure and gene expression. Trapoxin A interacts with enzymes such as HDAC11 and proteins like serine hydroxymethyltransferase 2 (SHMT2), inhibiting their deacetylase and defatty-acylase activities . These interactions are characterized by the binding of trapoxin A to the active site of HDAC11, leading to the inhibition of its enzymatic activity.

Cellular Effects

Trapoxin A exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC11 by trapoxin A leads to increased type I interferon signaling in cells . This compound also affects gene expression by maintaining the acetylation status of histones, thereby promoting a more open chromatin structure and facilitating transcriptional activation.

Molecular Mechanism

The molecular mechanism of trapoxin A involves its binding to the active site of HDAC11, where it acts as an irreversible inhibitor . This binding prevents the deacetylation of histone and non-histone proteins, leading to changes in gene expression and cellular function. Trapoxin A’s inhibition of HDAC11 also affects the defatty-acylation of SHMT2, a known substrate of HDAC11 . This inhibition results in increased type I interferon signaling, highlighting the compound’s impact on immune response modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trapoxin A change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that trapoxin A maintains its inhibitory activity over extended periods, leading to sustained changes in gene expression and cellular processes

Dosage Effects in Animal Models

The effects of trapoxin A vary with different dosages in animal models. At low doses, trapoxin A effectively inhibits HDAC11 without causing significant toxicity . At higher doses, trapoxin A may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in studies indicate that precise dosing is crucial to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Trapoxin A is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of HDAC11 affects metabolic flux and metabolite levels by altering the acetylation status of proteins involved in metabolic processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for diseases related to metabolic dysregulation.

Transport and Distribution

Within cells and tissues, trapoxin A is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of trapoxin A is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Trapoxin A’s subcellular localization is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that trapoxin A exerts its inhibitory effects precisely where needed, enhancing its efficacy and reducing unintended consequences.

特性

IUPAC Name |

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N4O6/c39-29(30-22-44-30)18-9-3-8-16-25-31(40)36-26(20-23-12-4-1-5-13-23)32(41)37-27(21-24-14-6-2-7-15-24)34(43)38-19-11-10-17-28(38)33(42)35-25/h1-2,4-7,12-15,25-28,30H,3,8-11,16-22H2,(H,35,42)(H,36,40)(H,37,41)/t25-,26-,27-,28+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXXETYXSPSOA-UFEOFEBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927982 | |

| Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133155-89-2 | |

| Record name | Trapoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133155892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133155-89-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPOXIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSS8DX555X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-2-fluorobenzamide](/img/structure/B236443.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)

![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)

![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)

![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)